Methyl 4-(3-amino-4-methyl-1h-pyrazol-1-yl)butanoate
Description
Methyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanoate is a pyrazole-derived organic compound characterized by a butanoate ester backbone substituted with a 3-amino-4-methylpyrazole moiety. The pyrazole ring’s amino and methyl groups at positions 3 and 4, respectively, confer unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl 4-(3-amino-4-methylpyrazol-1-yl)butanoate |
InChI |
InChI=1S/C9H15N3O2/c1-7-6-12(11-9(7)10)5-3-4-8(13)14-2/h6H,3-5H2,1-2H3,(H2,10,11) |
InChI Key |
HHPAXAWXAXZYQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazole Core
The pyrazole ring is typically synthesized via condensation reactions involving hydrazine derivatives and activated dicarbonyl compounds or alkynes. A representative approach involves the reaction of methylhydrazine with diethyl butynedioate to form a 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester intermediate. This step is performed under controlled temperature conditions (below 0 ℃) to manage exothermicity and optimize yield.
Halogenation and Functional Group Transformation
The hydroxy-pyrazole ester undergoes bromination using tribromooxyphosphorus in acetonitrile under reflux to yield a 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. This halogenation facilitates subsequent substitution reactions.
The ester is then hydrolyzed under mild alkaline conditions (10% sodium hydroxide in ethanol at room temperature) to afford the corresponding carboxylic acid. The reaction mixture is neutralized carefully to pH 9 before extraction and drying.
Introduction of the Amino Group
The carboxylic acid intermediate is converted to a carbamate derivative by reaction with tert-butyl alcohol and azido dimethyl phosphate in dimethylformamide at 100 ℃. This step introduces a protected amino group precursor.
Subsequent deprotection using trifluoroacetic acid in dichloromethane at room temperature yields the free 5-bromo-1-methyl-1H-pyrazol-3-amine. This amine is a key intermediate toward the target compound.
Coupling with Butanoate Ester
The amino-pyrazole intermediate is then coupled with methyl 4-bromobutanoate or a similar butanoate ester derivative via nucleophilic substitution or amidation reactions to form Methyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanoate. The coupling is often facilitated by coupling agents such as OxymaPure and diisopropylcarbodiimide or under ultrasonic conditions to improve reaction efficiency and yield.
Ultrasonic-Assisted Synthesis
Recent advances include the use of ultrasonic irradiation to accelerate coupling reactions, reducing reaction times from overnight to 1–2 hours while increasing yields and purities. For example, ultrasonic methods applied to amino acid ester couplings with pyrazole derivatives have shown yields improved by 10–15% compared to conventional heating.
| Compound | Conventional Heating Yield (%) | Ultrasonic Method Yield (%) |
|---|---|---|
| Example Amino Acid Ester Coupling | 78–83 | 92–95 |
This suggests ultrasonic assistance is a promising approach for synthesizing pyrazole-based esters like this compound.
Summary Table of Key Synthetic Steps
Research Findings and Optimization Insights
- The multi-step synthesis requires careful control of reaction conditions, especially temperature and pH, to maximize yield and purity.
- Bromination and hydrolysis steps are critical for functional group transformations and must be monitored closely.
- Ultrasonic-assisted coupling reactions represent a significant advancement, providing eco-friendly, time-efficient, and higher-yielding synthesis routes.
- Analytical methods such as nuclear magnetic resonance spectroscopy, elemental analysis, and mass spectrometry are essential for confirming the structure and purity of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Halogenated or sulfonylated pyrazole derivatives.
Scientific Research Applications
Methyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the synthesis of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Methyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The pyrazole ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Structural and Functional Differences
A closely related analog, Methyl 2-amino-4-(3-methyl-1H-pyrazol-1-yl)butanoate (CAS: 1339763-53-9), shares a similar pyrazole-butanoate framework but differs in substituent positioning :
| Property | Target Compound | Analog (CAS 1339763-53-9) |
|---|---|---|
| Molecular Formula | Likely C9H15N3O2* | C9H15N3O2 |
| Molar Mass | ~197.24 g/mol* | 197.24 g/mol |
| Pyrazole Substituents | 3-amino, 4-methyl | 3-methyl (no amino group on pyrazole) |
| Butanoate Substituent | Amino group absent on butanoate chain | 2-amino group on butanoate chain |
*Inferred from analog due to structural similarity.
Key Observations :
- Substituent Positioning: The target compound places the amino group on the pyrazole ring, whereas the analog relocates the amino group to the butanoate chain. This difference likely alters hydrogen-bonding capacity, solubility, and interaction with biological targets.
- Electronic Effects: The 3-amino group in the target compound may enhance electron density on the pyrazole ring, influencing reactivity in cycloaddition or metal-coordination reactions compared to the analog’s purely methyl-substituted pyrazole.
Biological Activity
Methyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanoate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-infective and anti-inflammatory research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H17N3O2 |
| Molecular Weight | 211.26 g/mol |
| CAS Number | 1339422-82-0 |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an antibiotic adjuvant, enhancing the efficacy of existing antibiotics against resistant bacterial strains. The compound's structural features allow it to interact with bacterial enzymes, disrupting their function and leading to increased susceptibility to treatment.
Antibacterial Activity
In a study assessing the antibacterial properties of various pyrazole derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | 32 |
| Enterococcus faecalis | 64 |
These results suggest that the compound exhibits a broad spectrum of antibacterial activity, making it a candidate for further development as a therapeutic agent.
Antioxidant Properties
In addition to its antibacterial effects, this compound has been evaluated for its antioxidant capabilities. A comparative study showed that pyrazole derivatives possess significant radical scavenging activity, which can protect cells from oxidative stress. The antioxidant activity was measured using assays such as ABTS and FRAP, indicating that this compound may also play a role in mitigating oxidative damage in biological systems.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antibiotic Synergy : Research demonstrated that when used in combination with traditional antibiotics, this compound could enhance their effectiveness against resistant strains of Staphylococcus aureus, suggesting a synergistic effect that could be exploited in clinical settings .
- Cytotoxicity Assessment : In vitro studies revealed moderate cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent. The IC50 values varied significantly depending on the cell line tested, highlighting the need for further investigation into its selectivity and mechanism .
- Enzyme Inhibition Studies : The compound's inhibitory effects on specific enzymes were evaluated, revealing moderate inhibition against acetylcholinesterase (AChE), which could have implications for neuroprotective strategies .
Q & A
Q. What are the common synthetic routes for preparing Methyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanoate, and what methodological considerations are critical for optimizing yield?
The compound can be synthesized via Mannich reactions or nucleophilic substitution strategies. For example, reacting pyrazole derivatives with methyl esters under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C is common. Key considerations include:
Q. How is the compound characterized spectroscopically, and what analytical discrepancies might arise during validation?
- 1H/13C NMR : The pyrazole ring protons (δ 6.5–7.5 ppm) and methyl ester (δ 3.6–3.8 ppm) are diagnostic.
- FTIR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and amino groups (N–H stretch at ~3350 cm⁻¹).
Discrepancies may arise from solvent residues (e.g., DMF in NMR) or tautomerism in the pyrazole ring, requiring 2D NMR (COSY, HSQC) for resolution .
Q. What purification techniques are recommended for isolating this compound from reaction byproducts?
- Flash chromatography with gradient elution (e.g., 20–50% ethyl acetate in hexane).
- Recrystallization using ethanol/water mixtures to exploit solubility differences.
Monitor purity via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) and HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are essential for refinement?
Single-crystal X-ray diffraction provides bond lengths, angles, and hydrogen-bonding networks. Use:
- SHELXL for refinement, adjusting parameters like displacement ellipsoids and occupancy factors.
- WinGX/ORTEP for visualization and validating geometry (e.g., planarity of the pyrazole ring).
Critical steps include absorption correction (SADABS) and validating R factors (target: <0.05 for R1). Discrepancies in torsion angles may indicate conformational flexibility .
Q. How does substituent positioning (e.g., methyl vs. amino groups) influence the compound’s supramolecular interactions in crystal packing?
The amino group participates in N–H···O hydrogen bonds with ester carbonyls, stabilizing the crystal lattice. Methyl groups contribute to van der Waals interactions. In structures like C12H10N6S (monoclinic P21/c), such interactions dictate packing motifs (e.g., layered vs. helical arrangements). Computational tools (Mercury, PLATON) can map these interactions .
Q. What computational methods are suitable for predicting the compound’s reactivity in medicinal chemistry applications?
- DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials and Fukui indices for nucleophilic/electrophilic sites.
- Molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., kinases).
Validate with experimental IC50 values and correlate with substituent effects (e.g., methyl group’s steric impact) .
Q. How can researchers address contradictions in biological activity data between positional isomers of this compound?
- Isomer-specific assays : Compare 3-amino-4-methyl vs. 4-amino-3-methyl analogs using in vitro models (e.g., anti-inflammatory COX-2 inhibition).
- QSAR modeling : Identify physicochemical descriptors (logP, polar surface area) that differentiate activity.
- Metabolic stability studies (e.g., liver microsomes) to assess bioavailability differences .
Q. What challenges arise in refining high-resolution crystallographic data for this compound, and how are they mitigated?
Challenges include:
- Disorder in the butanoate chain , addressed via PART instructions in SHELXL.
- Twinned crystals , requiring integration of HKLF5 data.
- Anisotropic displacement of the pyrazole ring, refined using restraints (DELU, SIMU). Cross-validation with Rfree (>5% test set) ensures model integrity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
